
5-Ethoxy-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,3-diazinane-2,4-dione typically involves the reaction of ethyl carbamate with a suitable diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane ring. Common reagents used in this synthesis include ethyl carbamate, diketones, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
5-Ethoxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized diazinane derivatives.
科学的研究の応用
5-Ethoxy-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Ethoxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism depends on the specific derivative and its target. Studies have shown that the compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
5-Chloro-6-ethoxy-1,3-diazinane-2,4-dione: Similar structure with a chloro group instead of an ethoxy group.
5-Methyl-1,3-diazinane-2,4-dione: Lacks the ethoxy group, resulting in different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, leading to distinct biological activities.
Uniqueness
5-Ethoxy-1,3-diazinane-2,4-dione is unique due to the presence of the ethoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other diazinane derivatives and contributes to its specific chemical and biological properties.
特性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
5-ethoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-4-3-7-6(10)8-5(4)9/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChIキー |
YRYGAGIGUCVSRV-UHFFFAOYSA-N |
正規SMILES |
CCOC1CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



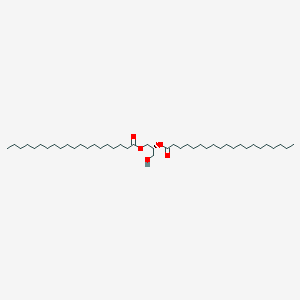

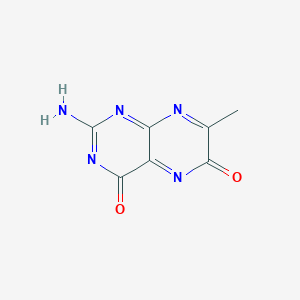
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
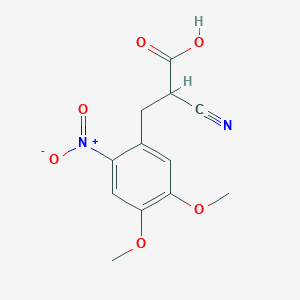
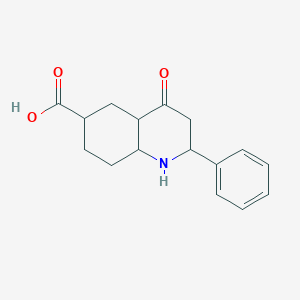
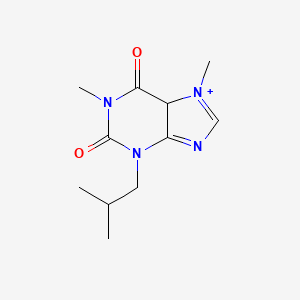
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
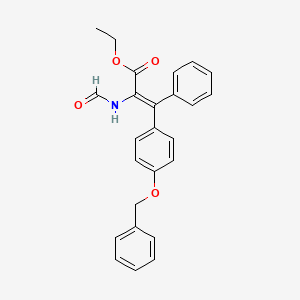
![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)
![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)

